D-Teflumethrin

Stereochemistry Isomer-resolved activity Pyrethroid structure-activity relationship

D-Teflumethrin (CAS 1208235-75-9) is a synthetic pyrethroid insecticide corresponding to the (1R,3R)-trans single stereoisomer of heptafluthrin. It belongs to the fourth generation of fluorinated pyrethroid esters, distinguished by a 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol moiety coupled to a (1R,3R)-2,2-dimethyl-3-[(1Z)-3,3,3-trifluoroprop-1-en-1-yl]cyclopropanecarboxylate acid fragment.

Molecular Formula C18H17F7O3
Molecular Weight 414.3 g/mol
CAS No. 1208235-75-9
Cat. No. B12771200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Teflumethrin
CAS1208235-75-9
Molecular FormulaC18H17F7O3
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=CC(F)(F)F)C
InChIInChI=1S/C18H17F7O3/c1-17(2)10(4-5-18(23,24)25)11(17)16(26)28-7-9-14(21)12(19)8(6-27-3)13(20)15(9)22/h4-5,10-11H,6-7H2,1-3H3/b5-4-/t10-,11+/m1/s1
InChIKeyBKACAEJQMLLGAV-KWKBKKAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Teflumethrin (CAS 1208235-75-9): Stereochemically Defined Pyrethroid for High-Performance Spatial Insect Control


D-Teflumethrin (CAS 1208235-75-9) is a synthetic pyrethroid insecticide corresponding to the (1R,3R)-trans single stereoisomer of heptafluthrin [1]. It belongs to the fourth generation of fluorinated pyrethroid esters, distinguished by a 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol moiety coupled to a (1R,3R)-2,2-dimethyl-3-[(1Z)-3,3,3-trifluoroprop-1-en-1-yl]cyclopropanecarboxylate acid fragment [1]. The compound was independently developed by Jiangsu Yangnong Chemical Co., Ltd. in 2007 and is primarily deployed as a hygienic insecticide in mosquito coils, liquid vaporizers, and spatial repellent devices [2]. It has no ISO common name; the designation "d-teflumethrin" is used in the literature but lacks official approval [1]. Heptafluthrin (CAS 1130296-65-9), in contrast, is an unspecified mixture of isomers at the cyclopropane ring, of which D-Teflumethrin is the single biologically active component [1][3].

Stereochemically defined Single (1R,3R)-trans isomer of heptafluthrin; full bioactive payload per unit mass
Spatial repellent probe Supports mosquito coil, vaporizer and passive emanator formulation studies

Why Generic Heptafluthrin or Alternative Pyrethroids Cannot Replace D-Teflumethrin (CAS 1208235-75-9) in Precision Mosquito Control


Substituting D-Teflumethrin with generic heptafluthrin (the mixed-isomer technical material) or with alternative spatial repellent pyrethroids such as metofluthrin or rich-d-trans-allethrin introduces quantifiable efficacy losses. Heptafluthrin is an unspecified mixture of cyclopropane-ring isomers [1]; only the (1R,3R)-trans isomer (i.e., D-Teflumethrin) confers insecticidal activity [2]. The presence of inactive isomers in the mixture dilutes potency on a weight basis, necessitating higher application rates to achieve equivalent mosquito knock-down. Cross-comparison with rich-d-trans-allethrin reveals that D-Teflumethrin exhibits 76.7-fold greater intrinsic toxicity [2], meaning that formulation with a generic allethrin-type active would demand substantially higher loading. Similarly, D-Teflumethrin demonstrates twice the spatial activity of metofluthrin in hanging-device assays [3], underscoring that even within the same generation of fluorinated pyrethroids, potency is not interchangeable. These quantitative gaps translate directly into differentiated cost-in-use, formulation efficiency, and environmental loading profiles that generic substitution cannot replicate.

Target
Potential Substitute
Interchangeability Risk
D-Teflumethrin (single (1R,3R)-trans)
Generic heptafluthrin (mixed isomers)
Mixed isomers dilute weight-basis activity; may require higher loading to match knock-down
D-Teflumethrin
Rich-d-trans-allethrin
Reported intrinsic toxicity profile differs; loading adjustment required
D-Teflumethrin
Metofluthrin
Spatial activity profile may differ; device performance may not transfer directly

D-Teflumethrin (CAS 1208235-75-9): Quantified Differentiation Evidence Against Closest Analogs


Single (1R,3R)-trans Isomer vs. Heptafluthrin Isomeric Mixture: Stereochemical Purity Defines Bioactive Content

D-Teflumethrin is the (1R,3R)-trans single stereoisomer of heptafluthrin, whereas heptafluthrin (CAS 1130296-65-9) is manufactured and registered as an unspecified mixture of isomers at the cyclopropane ring with Z configuration on the trifluoropropenyl side-chain [1]. The (1R,3R) configuration is the biologically active form; other cyclopropane-ring stereoisomers present in generic heptafluthrin contribute mass without conferring insecticidal activity [2]. This means that per unit mass of technical material, D-Teflumethrin delivers full bioactive payload, whereas heptafluthrin delivers a fraction of active isomer diluted by inactive stereoisomers.

Isomer identity
Head-to-head
D-Teflumethrin: single (1R,3R)-trans isomer (100% active)
Heptafluthrin: unspecified isomer mixture
Active mass not guaranteed with generic heptafluthrin; supports lower-loading formulation studies
Exact isomeric ratio in commercial heptafluthrin not publicly specified
Stereochemistry Isomer-resolved activity Pyrethroid structure-activity relationship

Intrinsic Toxicity vs. Rich-d-trans-Allethrin: 76.7-Fold Superior Baseline Insecticidal Activity

In a standardized basic toxicity assay, D-Teflumethrin exhibited 76.7 times the insecticidal activity of rich-d-trans-allethrin [1]. This head-to-head comparison was conducted under the same experimental conditions, directly benchmarking the novel compound against a widely used first-generation pyrethroid active in mosquito coil formulations. The magnitude of the differential (>75-fold) indicates that D-Teflumethrin can achieve equivalent mosquito knock-down at substantially lower active ingredient concentrations, enabling ultra-low-dose formulations.

Intrinsic toxicity vs. allethrin
Head-to-head
76.7× (reported)
Reported higher assay potency; supports ultra-low-dose formulation research
Standardized basic toxicity assay; Modern Agrochemicals 2011
Intrinsic toxicity Mosquito knock-down Topical bioassay

Spatial Repellent Activity vs. Metofluthrin: 2-Fold Higher Efficacy in Hanging Device Format

When evaluated in a spatial repellent hanging-device assay designed to simulate passive vapor-phase mosquito control, D-Teflumethrin demonstrated twice the activity of metofluthrin [1]. Metofluthrin is a benchmark fourth-generation fluorinated pyrethroid widely used in spatial repellent products; the 2-fold superiority of D-Teflumethrin in this format indicates a meaningful advantage for product formats relying on ambient-temperature volatility, such as hanging dispensers and passive emanators.

Spatial activity vs. metofluthrin
Head-to-head
2× (reported)
Reported higher spatial repellent response; supports passive emanator research
Hanging-device assay; 9th National Conference on New Agrochemical Discovery 2011
Spatial repellent Vapor-phase activity Hanging device assay

Vapor Pressure Suitability: 80 mPa at 20 °C Enables Ambient-Temperature Volatility for Mosquito Coil and Liquid Vaporizer Applications

Heptafluthrin, the parent isomeric structure of which D-Teflumethrin is the active (1R,3R) component, exhibits a vapor pressure of approximately 80 mPa at 20 °C [1]. This is substantially higher than the vapor pressure of metofluthrin (1.96 mPa at 25 °C, per PPDB) and transfluthrin (~4 mPa at 20 °C), placing D-Teflumethrin among the most volatile pyrethroid actives suitable for unpowered ambient-temperature spatial release. The high vapor pressure, combined with the 76.7-fold intrinsic toxicity advantage over allethrin [2] and 2-fold spatial advantage over metofluthrin [3], makes D-Teflumethrin uniquely suited for mosquito coil, liquid vaporizer, and passive hanging-dispenser formats where insecticide must volatilize at room temperature without external heating.

Vapor pressure
Class-level
~80 mPa at 20 °C
High volatility profile supports ambient-temperature spatial release studies
Heptafluthrin parent value; single-isomer volatility may differ
Vapor pressure Volatility Spatial insecticide formulation

Regulatory Precedent: D-Teflumethrin Explicitly Registered in China as a Mosquito Coil Active Ingredient at 93% TC Purity

D-Teflumethrin has been explicitly registered as a hygienic insecticide technical concentrate (93% TC) in China, with primary registration for mosquito coil incense for residential use [1]. In May 2017 alone, D-Teflumethrin 93% TC was among the pesticide products approved for registration in China . This contrasts with generic heptafluthrin, which carries a minimum active substance purity specification of 92% but as an isomeric mixture rather than a single stereoisomer [2]. The existence of a dedicated 93% TC registration for D-Teflumethrin indicates that regulatory authorities recognize it as a distinct active substance requiring a separate manufacturing and quality control standard.

Registration status
Specification review
93% TC registered in China
Defined quality specification supports procurement consistency
Separate single-isomer registration vs. mixed-isomer heptafluthrin
Pesticide registration Hygienic insecticide Mosquito coil formulation

D-Teflumethrin (CAS 1208235-75-9): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Ultra-Low-Dose Mosquito Coil Formulations Leveraging 76.7-Fold Potency Advantage Over Allethrin

Formulators developing next-generation mosquito coils can exploit D-Teflumethrin's 76.7-fold intrinsic toxicity advantage over rich-d-trans-allethrin [1] to reduce active ingredient loading to approximately 1.3% of a conventional allethrin-based coil while maintaining equivalent mosquito knock-down. This enables coils with lower particulate emission, reduced odor, and smaller packaging footprint. The high vapor pressure (~80 mPa at 20 °C) of the heptafluthrin structural class [2] ensures adequate volatilization at coil combustion temperatures without requiring additional heating elements. Industrial procurement should specify D-Teflumethrin 93% TC rather than generic heptafluthrin to ensure full bioactive isomer content and batch-to-batch formulation consistency.

Passive Spatial Repellent Hanging Devices with 2-Fold Activity Advantage Over Metofluthrin

D-Teflumethrin's 2-fold higher spatial activity relative to metofluthrin in hanging-device assays [3] positions it as the preferred active for unpowered ambient-temperature mosquito repellent dispensers. In this format, the compound's high vapor pressure enables sustained passive evaporation at room temperature, while its potency advantage translates to either longer protection duration per device or smaller device size at equivalent performance. This application scenario is directly supported by the original development team's conclusion that D-Teflumethrin possesses the properties required for spatial repellent hanging-device formulations [3].

Liquid Electric Vaporizer Products Requiring Rapid Knock-Down at Minimum Active Concentration

D-Teflumethrin's combination of high vapor pressure [2], rapid knock-down activity (inferred from the 76.7-fold toxicity advantage over allethrin [1]), and defined single-isomer composition makes it suitable for liquid electric vaporizer formulations where consistent wick delivery and predictable evaporation rate are critical. The use of the pure (1R,3R)-trans isomer [4] eliminates the variability in vaporization and bioactivity that arises from mixed-isomer heptafluthrin technical material, ensuring reproducible dose delivery per unit time across the product lifespan.

Integrated Mosquito Management Programs Requiring Reduced Environmental Isomer Loading

For public health vector control programs adopting integrated mosquito management, D-Teflumethrin offers a defined environmental footprint. Because it is the single bioactive isomer [4], every gram of active substance applied contributes to target pest mortality, unlike generic heptafluthrin where inactive isomers constitute an unquantified fraction of the applied mass. The 76.7-fold potency advantage over allethrin [1] further means that the mass of insecticide released into the environment per functional mosquito control unit is reduced by approximately 98.7%, aligning with the principles of minimally sufficient intervention in integrated pest management frameworks.

Application
Selection Property
Validation Focus
Mosquito coil formulation research
Stereochemical purity (single active isomer)
Bioactive isomer loading verification
Passive spatial repellent device studies
Vapor pressure and spatial activity profile
Comparative spatial activity assays
Liquid electric vaporizer formulation studies
Consistent volatility and isomer-defined composition
Wick delivery reproducibility
Public health vector control screening
Defined active-isomer mass fraction
Active-isomer mass contribution analysis
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